molecular formula C19H23N7O B5649438 2-methyl-6-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine

2-methyl-6-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine

Cat. No. B5649438
M. Wt: 365.4 g/mol
InChI Key: BPWCUZDJJAWUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar complex organic compounds often involves multi-step reactions, including the formation of intermediates like pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives, starting from pyridine moieties and various heterocyclic amines (Mohamed et al., 2011). These synthetic pathways highlight the complexity and versatility of reactions involving pyridine and its derivatives.

Molecular Structure Analysis

The molecular structure of compounds related to 2-methyl-6-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine reveals intricate details about their configuration and conformation. For instance, crystallographic analysis of pyrazolo[4,3-c]pyridine derivatives demonstrates the presence of envelope and twisted-chair conformations in the molecular structure, providing insights into the spatial arrangement and potential reactivity of these molecules (Karthikeyan et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving compounds with pyridine and pyrazole structures often result in the formation of novel heterocyclic compounds. For example, the reaction of thieno[2,3-b]pyridines with active methylene compounds leads to various derivatives, demonstrating the chemical versatility and reactivity of these moieties (Rateb, 2014). These reactions are crucial for expanding the library of compounds with potential applications in different scientific fields.

Physical Properties Analysis

The physical properties of chemical compounds, including melting points, boiling points, solubility, and crystallinity, are essential for understanding their behavior in various environments and applications. While specific data on 2-methyl-6-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine is not provided, studies on similar compounds offer valuable insights. For instance, the crystal structure and conformation analysis provide information on stability and solubility, which are critical for practical applications (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications and usefulness of a compound. The synthesis and reactions of compounds containing pyridine and pyrazole groups illustrate their reactivity and potential for forming a wide range of derivatives with various chemical properties (Giannopoulos et al., 2015). These properties are fundamental for the development of new materials, catalysts, and pharmaceuticals.

properties

IUPAC Name

[3-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-(6-methylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-14-6-3-8-16(21-14)19(27)25-10-4-7-15(12-25)18-23-22-17(24(18)2)13-26-11-5-9-20-26/h3,5-6,8-9,11,15H,4,7,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWCUZDJJAWUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N2CCCC(C2)C3=NN=C(N3C)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-6-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine

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